molecular formula C14H17N5S B2652696 4-[6-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyridin-2-yl]thiomorpholine CAS No. 2415541-16-9

4-[6-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyridin-2-yl]thiomorpholine

Cat. No.: B2652696
CAS No.: 2415541-16-9
M. Wt: 287.39
InChI Key: FPTBRZHFUBMNCJ-UHFFFAOYSA-N
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Description

4-[6-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyridin-2-yl]thiomorpholine is a complex organic compound that features a triazole ring, a pyridine ring, and a thiomorpholine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[6-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyridin-2-yl]thiomorpholine typically involves multiple steps, starting with the formation of the triazole ring through a click chemistry approachCommon reagents used in these reactions include copper(I) catalysts for the click reaction and various organic solvents .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-[6-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyridin-2-yl]thiomorpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional hydroxyl or carbonyl groups, while substitution could introduce new alkyl or aryl groups.

Scientific Research Applications

4-[6-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyridin-2-yl]thiomorpholine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[6-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyridin-2-yl]thiomorpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form strong hydrogen bonds and coordinate with metal ions, which can modulate the activity of the target molecules. The pyridine ring can participate in π-π stacking interactions, further influencing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)acetyl)-4-hydroxypyrrolidine-2-carboxamide
  • 1-(2-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)-3,3-dimethylbutanoyl)-4-hydroxy-N-methylpyrrolidine-2-carboxamide

Uniqueness

4-[6-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyridin-2-yl]thiomorpholine is unique due to its combination of a triazole ring, a pyridine ring, and a thiomorpholine moiety. This combination imparts distinct chemical and biological properties that are not found in other similar compounds. For example, the presence of the thiomorpholine ring can enhance the compound’s solubility and stability .

Properties

IUPAC Name

4-[6-(4-cyclopropyltriazol-1-yl)pyridin-2-yl]thiomorpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N5S/c1-2-13(18-6-8-20-9-7-18)15-14(3-1)19-10-12(16-17-19)11-4-5-11/h1-3,10-11H,4-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPTBRZHFUBMNCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CN(N=N2)C3=NC(=CC=C3)N4CCSCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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